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LDN 209929 dihydrochloride

Cat. No.: B1191896
M. Wt: 405.77
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective haspin kinase inhibitor (IC50 = 55 nM). Displays 180-fold selectivity over DYRK2.

Properties

Molecular Formula

C17H17ClN2OS.2HCl

Molecular Weight

405.77

Synonyms

3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride

Origin of Product

United States

Molecular Mechanism of Action and Kinase Selectivity

LDN 209929 dihydrochloride (B599025) is recognized as a potent and selective inhibitor of haspin kinase. medchemexpress.comtocris.comglpbio.comrndsystems.com Haspin, a serine/threonine kinase, plays a crucial role during mitosis by phosphorylating Histone H3 at the threonine-3 position (H3T3). medchemexpress.comnih.gov This phosphorylation event is essential for the proper progression of the cell cycle, beginning in the G2 phase and reaching its peak during prometaphase and metaphase before diminishing in anaphase. nih.gov The mechanism of action for LDN 209929 dihydrochloride involves the direct inhibition of haspin's catalytic activity, thereby interfering with this key mitotic process. nih.gov

The compound was developed as an optimized analog of LDN-192960, which is a potent dual inhibitor of both haspin and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). medchemexpress.comcaymanchem.com In contrast, this compound exhibits high selectivity for haspin. tocris.com Its inhibitory concentration (IC50) against haspin is 55 nM. medchemexpress.comglpbio.comrndsystems.comprobechem.com The selectivity for haspin over DYRK2 is approximately 180-fold, with an IC50 for DYRK2 of 9.9 μM. medchemexpress.comnih.govmedchemexpress.cn DYRKs are a family of kinases involved in a variety of cellular signaling pathways, including cell cycle progression and apoptosis. glpbio.comnih.gov The high selectivity of LDN 209929 makes it a valuable chemical probe for studying the specific functions of haspin kinase. nih.gov

Table 1: Kinase Inhibitory Potency of this compound and a Related Compound

Compound Haspin IC50 DYRK2 IC50 Selectivity (DYRK2/Haspin)
This compound 55 nM medchemexpress.commedchemexpress.cn 9.9 µM (9900 nM) medchemexpress.commedchemexpress.cn ~180-fold medchemexpress.comnih.gov
LDN-192960 10 nM caymanchem.com 48 nM caymanchem.com ~5-fold

Structural Determinants of Ldn 209929 Dihydrochloride Specificity

The specificity of LDN 209929 dihydrochloride (B599025) is the result of targeted chemical modifications based on a detailed structure-activity relationship (SAR) study of a series of acridine (B1665455) analogs. nih.gov This research identified several structural features that were critical for the inhibition of both haspin and DYRK2 kinases. nih.gov

Key findings from the SAR study revealed that the core three-ring acridine structure was essential for activity. nih.gov Likewise, the presence of a thioether linkage between the acridine core and an alkylamine side chain was found to be important; replacing the sulfur atom with an amine or an ether was detrimental to inhibitory activity against both kinases. nih.gov

The high selectivity of LDN 209929 for haspin over DYRK2 was achieved through specific substitutions on the acridine ring system. nih.gov The parent compound, LDN-192960, features two methoxy (B1213986) groups at the 2 and 7 positions of the acridine core and inhibits both kinases with high potency. nih.govcaymanchem.com In the development of LDN 209929, one of these methoxy groups was replaced by a chlorine atom. tocris.comnih.gov This single substitution, resulting in a 2-chloro-7-methoxyacridinyl core, was a crucial determinant in establishing the compound's 180-fold selectivity for haspin over DYRK2. tocris.comnih.gov Furthermore, the SAR study noted that a primary amine on the side chain was preferable for DYRK2 inhibition, whereas this feature was less critical for haspin inhibition, further contributing to the differential activity observed. nih.gov

These structural modifications allowed for the generation of a highly selective haspin inhibitor from a less selective dual-kinase inhibitor scaffold. nih.gov

Biological Roles of Target Kinases in Cellular Processes

Haspin Kinase: Regulation of Mitotic Progression

Haspin, a serine/threonine kinase, plays a crucial role in ensuring the fidelity of cell division. medchemexpress.comnih.gov Its activity is essential for the proper alignment and segregation of chromosomes during mitosis. nih.govnih.gov

Phosphorylation of Histone H3 at Threonine-3 (H3T3)

A primary and well-characterized function of Haspin kinase is the phosphorylation of Histone H3 at the threonine-3 position (H3T3ph) during mitosis. nih.govnih.gov This specific modification of a core component of chromatin is a critical signaling event. The phosphorylation of H3T3 begins in prophase, peaks during prometaphase and metaphase, and diminishes during anaphase. medchemexpress.comnih.gov The temporal regulation of this phosphorylation event is crucial for the proper sequence of mitotic events. nih.gov Depletion of Haspin from cells leads to a loss of H3T3 phosphorylation, confirming Haspin as the primary kinase responsible for this modification in a mitotic context. nih.govbiorxiv.org The interaction between Haspin and its substrate is also influenced by other mitotic kinases, such as Polo-like kinase 1 (Plk1), which can phosphorylate Haspin and enhance its ability to phosphorylate H3T3. embopress.org

Chromosomal Passenger Complex (CPC) Recruitment and Function

The phosphorylation of H3T3 by Haspin creates a docking site for the Chromosomal Passenger Complex (CPC) at the centromeres. nih.govembopress.orgrupress.org The CPC, a key regulator of mitosis, is composed of the kinase Aurora B and regulatory subunits including Survivin, INCENP, and Borealin. rupress.org The BIR domain of Survivin directly recognizes and binds to the phosphorylated threonine 3 of histone H3, thereby recruiting the entire CPC to the inner centromere. embopress.orgnih.gov

This recruitment is essential for the CPC's functions, which include the correction of improper attachments between kinetochores and microtubules of the mitotic spindle. nih.govrupress.org By ensuring that each sister chromatid is attached to microtubules from opposite spindle poles (amphitelic attachment), the CPC prevents chromosome mis-segregation. researchgate.net Inhibition of Haspin kinase activity, and the subsequent loss of centromeric H3T3ph, leads to the mislocalization of the CPC and compromises its error-correction and spindle assembly checkpoint functions. rupress.orgnih.gov

Haspin's Contribution to Normal Mitosis and Chromosome Segregation

Through its role in H3T3 phosphorylation and CPC recruitment, Haspin is indispensable for normal mitosis and the faithful segregation of chromosomes. nih.govnih.gov Depletion or inhibition of Haspin results in a cascade of mitotic defects, including:

Chromosome Misalignment: Cells lacking sufficient Haspin activity fail to properly align their chromosomes at the metaphase plate. nih.govnih.govdrugbank.com

Premature Loss of Cohesion: Haspin helps to protect the cohesin complex at centromeres, which holds sister chromatids together until anaphase. Loss of Haspin function can lead to the premature separation of sister chromatids. nih.gov

Spindle Assembly Checkpoint Activation: The failure of chromosomes to align correctly due to Haspin depletion activates the spindle assembly checkpoint, leading to a mitotic arrest. nih.gov

In essence, Haspin acts as a guardian of genomic stability during cell division by orchestrating key events that ensure each daughter cell receives a complete and accurate set of chromosomes. nih.govresearchgate.net

DYRK Kinases: Diverse Regulatory Functions

LDN 209929 dihydrochloride (B599025) exhibits high selectivity for Haspin kinase over other kinases, including the Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). medchemexpress.comrndsystems.com The DYRK family of kinases is involved in a wide array of cellular processes, including cell cycle control and apoptosis. nih.govnih.gov

Involvement in Cell Cycle Progression and Mitosis

Members of the DYRK family are recognized as important regulators of the cell cycle. nih.govresearchgate.net They can influence the transition between different phases of the cell cycle and contribute to the maintenance of genomic stability.

Regulation of G1/S Transition: DYRK2 has been shown to act as a negative regulator of the transition from the G1 to the S phase of the cell cycle. nih.govnih.gov It achieves this by phosphorylating key transcription factors like c-Jun and c-Myc, which targets them for degradation by the proteasome. nih.govnih.gov

Induction of Quiescence: DYRK1B can promote a state of cellular dormancy, or quiescence (G0), by targeting cyclin D1 for degradation and stabilizing the cell cycle inhibitor p27Kip1. nih.govresearchgate.net

Mitotic Spindle Formation: DYRK2 also plays a role in G2/M phase by phosphorylating Katanin p60, a microtubule-severing enzyme, leading to its degradation. This regulation is important for the proper formation of the mitotic spindle. nih.gov

Regulation of Apoptosis Signaling Pathways

Beyond their roles in the cell cycle, DYRK kinases are also implicated in the regulation of apoptosis, or programmed cell death.

p53-mediated Apoptosis: In response to genotoxic stress, DYRK2 can phosphorylate the tumor suppressor protein p53, promoting its apoptotic function. nih.gov

Regulation of Caspase-9: DYRK1A has been identified as a negative regulator of the intrinsic apoptotic pathway. It can phosphorylate Caspase-9, a key executioner caspase, thereby inhibiting its activity and protecting cells from apoptosis. nih.gov

Synergistic Effects in Cancer Therapy: The inhibition of both Haspin and mTOR has been shown to have a synergistic effect in killing KRAS-mutant tumor cells by inducing mitotic catastrophe and increasing DNA damage and apoptosis. nih.gov

Table of Kinase Inhibitor Selectivity

Compound Target Kinase IC50
LDN 209929 dihydrochloride Haspin 55 nM medchemexpress.comrndsystems.com
DYRK2 9.9 µM medchemexpress.com
LDN-192960 Haspin 10 nM caymanchem.commedchemexpress.com

Table of Compound Names

Compound Name
This compound
LDN-192960
c-Jun
c-Myc
p27Kip1
p53
Paclitaxel
CHR-6494

Roles in Developmental Processes and Cellular Differentiation

The precise regulation of kinase activity is paramount for the orderly progression of developmental processes and the intricate mechanisms of cellular differentiation. The target kinases of LDN-209929 dihydrochloride, Haspin and DYRK2, are implicated in several aspects of these critical biological events.

Haspin Kinase:

While primarily known for its role in mitosis, Haspin kinase also exhibits specific functions in developmental and differentiation contexts, particularly in gametogenesis and early embryonic development. Studies in haspin-null mice have revealed that while the kinase is not essential for most developmental processes, it plays a crucial role in testis architecture. nih.gov

Research has demonstrated that the dosage of Haspin can significantly impact the expression of genes involved in male gametogenesis. nih.govresearchgate.net The phosphorylation of histone H3 at threonine-3 (H3T3ph), a direct action of Haspin, is observed not only in dividing spermatogonia and spermatocytes but also in non-dividing haploid spermatids. This suggests an epigenetic role for Haspin in controlling spermiogenesis, the final stage of sperm development. nih.govresearchgate.net

Furthermore, during early embryonic development, Haspin expression is specifically maintained in the inner cell mass (ICM) of the blastocyst, while it is absent in the trophectoderm cells. nih.gov This differential expression pattern points to a potential role for Haspin in the lineage determination and differentiation of these early embryonic tissues. It has been proposed that Haspin is involved in the cessation of the cell cycle and the differentiation of haploid germ cells. scispace.com Its high expression in post-meiotic round spermatids further supports its role in spermatogenesis. nih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2):

DYRK2 is recognized for its involvement in cellular growth and development. wikipedia.org A significant body of evidence points to its critical role in the development of the nervous system. It is implicated in the development of the retina, olfactory system, spinal cord, and cortex. nih.govnih.gov

At the cellular level, DYRK2 regulates neuronal morphogenesis, including processes like axon growth and branching. nih.govnih.gov It contributes to the correct positioning of neurons within the neural tube and is thought to have a specialized function in the development of the cortex. nih.govfrontiersin.org In the fruit fly Drosophila, DYRK2 is expressed at the boundary between cellular proliferation and differentiation in the developing eye, highlighting its role in coordinating these two processes. frontiersin.org

Beyond the nervous system, DYRK2 is generally involved in cell differentiation and embryogenesis. mdpi.comnih.govnih.gov Studies in mice have shown that the knockdown of DYRK2 can lead to defects in the development of the primary cilium, a key organelle in cellular signaling, which can result in various morphological abnormalities. frontiersin.org

The inhibition of these kinases by LDN-209929 dihydrochloride would be expected to interfere with these developmental and differentiation processes. By blocking the activity of Haspin and DYRK2, the compound could potentially disrupt gametogenesis, early embryonic lineage specification, and nervous system development.

Table of Compound Properties: LDN-209929 dihydrochloride

PropertyValueSource
Chemical Name 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride nih.gov
Molecular Formula C17H19Cl3N2OS Current time information in גולן, IL.
Molecular Weight 405.77 g/mol Current time information in גולן, IL.nih.gov
CAS Number 1784281-97-5 Current time information in גולן, IL.nih.govnih.gov
Primary Target Haspin Kinase Current time information in גולן, IL.nih.govnih.gov
Secondary Target DYRK2 Current time information in גולן, IL.nih.govnih.gov
IC50 (Haspin) 55 nM Current time information in גולן, IL.nih.govnih.govnih.gov
IC50 (DYRK2) 9.9 µM Current time information in גולן, IL.

Table of Target Kinases and Their Functions

Target KinaseFull NameBiological Roles in Development and DifferentiationSource
Haspin Haploid Germ Cell-Specific Nuclear Protein KinaseRegulation of male gametogenesis, epigenetic control of spermiogenesis, differentiation of the inner cell mass in the blastocyst. nih.govresearchgate.netnih.govscispace.comnih.gov
DYRK2 Dual-specificity tyrosine-phosphorylation-regulated kinase 2Nervous system development (retina, olfactory system, spinal cord, cortex), neuronal morphogenesis (axon growth and branching), primary cilium development, general cell differentiation and embryogenesis. nih.govwikipedia.orgnih.govfrontiersin.orgmdpi.comnih.govnih.govnih.gov

Impact of Haspin Kinase Inhibition by Ldn 209929 Dihydrochloride on Cellular Phenotypes

Effects on Cell Cycle Dynamics and Checkpoint Activation

Inhibition of haspin kinase by compounds such as LDN-209929 dihydrochloride (B599025) is known to disrupt the normal progression of the cell cycle. While specific flow cytometry data for LDN-209929 dihydrochloride is not extensively detailed in publicly available literature, the known mechanism of haspin inhibition points towards a significant impact on the G2/M phase of the cell cycle.

Haspin's role in preparing chromosomes for mitosis means that its inhibition prevents cells from properly entering and completing this phase. This disruption typically leads to an arrest at the G2/M checkpoint. The spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle, is often activated in response to the chromosomal defects caused by haspin inhibition. This activation prevents the cell from proceeding to anaphase, leading to a prolonged mitotic arrest.

Induction of Mitotic Catastrophe and Cellular Fate

Prolonged mitotic arrest, a direct consequence of haspin kinase inhibition, frequently leads to a terminal cellular fate known as mitotic catastrophe. This process is characterized by aberrant nuclear morphology, including the formation of micronuclei and multinucleated cells. While detailed studies specifically documenting LDN-209929 dihydrochloride's induction of mitotic catastrophe are limited, the inhibition of haspin kinase is mechanistically linked to this outcome.

Ultimately, cells undergoing mitotic catastrophe are often eliminated through apoptosis. The cellular machinery recognizes the irreparable mitotic errors and triggers the programmed cell death pathway. This apoptotic response is a key desired outcome for anti-cancer agents that target mitosis.

Modulation of Chromosome Condensation and Spindle Assembly

The primary molecular function of haspin kinase is the phosphorylation of histone H3, which is essential for the recruitment of the CPC to the centromeres. The CPC, in turn, is vital for correcting improper microtubule-kinetochore attachments and for the proper condensation of chromosomes.

Inhibition of haspin by LDN-209929 dihydrochloride is therefore expected to lead to:

Defective Chromosome Condensation: Chromosomes may fail to condense properly, leading to a disorganized and chaotic mitotic plate.

Spindle Assembly Defects: While not directly targeting the spindle, the misaligned and improperly attached chromosomes resulting from haspin inhibition can lead to the formation of abnormal or multipolar spindles.

These structural defects are the underlying cause of the cell cycle arrest and subsequent mitotic catastrophe observed upon haspin kinase inhibition.

Influence on Cell Proliferation and Viability in Preclinical Models

The disruption of mitosis by LDN-209929 dihydrochloride has a direct impact on the proliferation and viability of cancer cells in preclinical studies. The inability of cells to complete mitosis successfully prevents the generation of new daughter cells, thus halting proliferation. The induction of apoptosis following mitotic catastrophe further reduces the number of viable cells.

CompoundTargetIC50 (nM)
LDN-209929 dihydrochlorideHaspin Kinase55
LDN-209929 dihydrochlorideDYRK29900

Table 1: Inhibitory Potency of LDN-209929 dihydrochloride. This table shows the half-maximal inhibitory concentration (IC50) of LDN-209929 dihydrochloride against its primary target, Haspin Kinase, and a secondary, less potently inhibited kinase, DYRK2. Data sourced from multiple publicly available research materials. medchemexpress.comnih.gov

Further research with detailed experimental data is necessary to fully elucidate the specific cellular and anti-proliferative effects of LDN-209929 dihydrochloride across a broad spectrum of preclinical models.

Research Methodologies and Experimental Approaches Utilizing Ldn 209929 Dihydrochloride

In Vitro Kinase Assays for Target Validation

The initial characterization of a kinase inhibitor like LDN 209929 dihydrochloride (B599025) involves in vitro kinase assays. These cell-free experiments are fundamental for determining the compound's potency and selectivity. The primary goal is to measure the concentration of the inhibitor required to reduce the activity of its target kinase by 50%, a value known as the half-maximal inhibitory concentration (IC50).

LDN 209929 dihydrochloride has been demonstrated to be a potent inhibitor of Haspin kinase, with an IC50 value of 55 nM. medchemexpress.comapexbt.comglpbio.com To establish its selectivity, the compound is also tested against a panel of other kinases. A key comparison is made with the Dual-specificity tyrosine-regulated kinase 2 (DYRK2), as some related compounds show activity against both. For this compound, a significantly higher concentration is needed to inhibit DYRK2, showcasing its high degree of selectivity. medchemexpress.comglpbio.com Specifically, it exhibits 180-fold selectivity for Haspin over DYRK2. glpbio.comtocris.com This high selectivity is a critical feature, as it minimizes the potential for off-target effects in more complex biological systems.

Target KinaseIC50 ValueReference
Haspin55 nM medchemexpress.comapexbt.comglpbio.comtocris.com
DYRK29.9 µM medchemexpress.com

Cell-Based Assays for Phenotypic Analysis

Following in vitro validation, researchers utilize cell-based assays to investigate how this compound affects intact cells. These assays are crucial for observing the physiological consequences of Haspin kinase inhibition, particularly concerning cell division.

Flow cytometry is a powerful technique used to analyze the characteristics of a large population of cells. In the context of LDN 209929, it is employed to determine the compound's effect on cell cycle progression. Cells are treated with the inhibitor and then stained with a fluorescent dye that binds to DNA. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing researchers to distinguish between cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Since Haspin kinase is essential for mitosis (the M phase), its inhibition by LDN 209929 is expected to cause cells to arrest during this phase. This would be observed in a flow cytometry histogram as an accumulation of cells with a 4n DNA content, indicating a block in mitotic progression. Quantifying this shift in cell population distribution provides robust data on the compound's anti-mitotic activity.

Immunofluorescence microscopy allows for the direct visualization of specific proteins and structures within cells. This technique is invaluable for examining the detailed morphological changes and molecular events that occur during mitosis following treatment with LDN 209929.

A key application is to confirm the on-target activity of the inhibitor within the cell. Haspin kinase's primary mitotic role is to phosphorylate Histone H3 at the threonine 3 position (H3T3ph). medchemexpress.com Researchers use an antibody that specifically recognizes this phosphorylated histone. In untreated mitotic cells, a strong fluorescent signal for H3T3ph is observed on condensed chromosomes. Treatment with LDN 209929 is expected to abolish this signal, providing direct evidence that the compound is inhibiting Haspin activity in a cellular context.

Furthermore, by using antibodies against other cellular components, such as α-tubulin to label the mitotic spindle and DNA dyes like DAPI to visualize chromosomes, scientists can identify specific mitotic defects. Inhibition of Haspin is known to cause problems with chromosome alignment at the metaphase plate, leading to disorganized and faulty mitotic spindles, which can be clearly visualized and documented with this method.

While fixed-cell techniques like immunofluorescence provide a snapshot in time, live-cell imaging allows for the observation of cellular processes in real-time. nih.govmdpi.com To study the effects of LDN 209929 on mitotic dynamics, cells are engineered to express fluorescently tagged proteins, such as H2B-mCherry (to visualize chromosomes) and EGFP-tubulin (to visualize the microtubule spindle). mdpi.com

Using a microscope equipped with an incubation chamber to maintain cell viability, researchers can record time-lapse movies of cells progressing through mitosis. By adding LDN 209929 to the culture medium, its immediate and evolving effects can be tracked. This approach can reveal:

Prolonged Mitosis: Cells may take significantly longer to move through the stages of mitosis or become permanently arrested. mdpi.com

Chromosome Congression Failure: Chromosomes may fail to align properly at the metaphase plate, a direct consequence of disrupting the signaling pathway controlled by Haspin.

Abnormal Mitotic Exit: Cells might exit mitosis without proper chromosome segregation, leading to the formation of aneuploid daughter cells or cell death.

This technique provides unparalleled insight into the dynamic and temporal aspects of Haspin inhibition. biorxiv.orgnih.govchemrxiv.org

Biochemical Techniques for Pathway Analysis

To complement cell imaging, biochemical techniques are used to analyze the molecular state of cellular pathways after inhibitor treatment.

Western blotting is a widely used biochemical method to detect and quantify specific proteins from a complex mixture, such as a cell lysate. This technique is essential for confirming the molecular effects of LDN 209929 on its target pathway. nih.gov

Similar to immunofluorescence, Western blotting can be used to measure the levels of phosphorylated Histone H3 at threonine 3 (H3T3ph). Cells are treated with varying concentrations of LDN 209929, and then the total protein is extracted. These protein samples are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific for H3T3ph. The expected result is a dose-dependent decrease in the H3T3ph signal in treated cells compared to untreated controls. Probing for total Histone H3 serves as a loading control to ensure that any observed decrease is due to a lack of phosphorylation, not a change in the total amount of the histone protein. This provides quantitative biochemical data that validates the compound's mechanism of action within the cell.

Proteomic Approaches for Identifying Downstream Targets

In the study of selective kinase inhibitors like LDN-209929 dihydrochloride, a crucial step is the identification of the direct and indirect downstream targets of the compound. Proteomic approaches, particularly those based on mass spectrometry, are powerful tools for achieving this. These methods allow for a global and unbiased quantification of changes in protein expression and post-translational modifications, such as phosphorylation, following treatment with the inhibitor.

One common strategy involves quantitative phosphoproteomics. In this approach, cells or tissues are treated with LDN-209929 dihydrochloride, and then the proteins are extracted, digested into peptides, and the phosphorylated peptides are enriched. These enriched phosphopeptides are subsequently analyzed by high-resolution mass spectrometry. By comparing the abundance of specific phosphopeptides between the treated and untreated samples, researchers can identify proteins whose phosphorylation state is altered as a result of Haspin kinase inhibition by LDN-209929 dihydrochloride. This can reveal direct substrates of Haspin kinase as well as downstream signaling pathways that are modulated by its activity.

Another approach is chemical proteomics, which can help to identify the direct protein targets of a small molecule within a complex biological sample. researchgate.net This can be particularly useful to confirm the on-target effects of LDN-209929 dihydrochloride and to uncover potential off-target interactions. Methodologies such as affinity chromatography, where a derivative of the compound is immobilized to a matrix to capture interacting proteins, can be employed. researchgate.net The captured proteins are then identified by mass spectrometry.

The data generated from these proteomic experiments are typically vast and require sophisticated bioinformatic analysis to identify statistically significant changes and to map these to cellular pathways. The ultimate goal is to build a comprehensive picture of the molecular mechanisms through which LDN-209929 dihydrochloride exerts its effects.

Below is a representative table illustrating the kind of data that could be generated from a quantitative phosphoproteomics experiment designed to identify downstream targets of LDN-209929 dihydrochloride. Please note that this table is for illustrative purposes only and does not represent actual experimental data for this compound.

Table 1: Illustrative Data from a Quantitative Phosphoproteomics Analysis of Cells Treated with LDN-209929 Dihydrochloride This table is a representative example and does not reflect actual experimental results.

ProteinPhosphorylation SiteFold Change (Treated vs. Control)Function
Histone H3.3Threonine 3-8.5Chromatin structure, Mitosis
Protein KIN17Serine 234-4.2DNA replication and repair
Centromere protein FSerine 1128-3.7Mitotic progression, Kinetochore function
Dual specificity protein kinase TTKThreonine 45+2.1Spindle assembly checkpoint

Genetic Modulation Strategies in Conjunction with Pharmacological Inhibition

To further elucidate the function of a target protein and validate the mechanism of action of an inhibitor, genetic modulation strategies are often used in parallel with pharmacological inhibition. These approaches, such as RNA interference (RNAi) or CRISPR/Cas9-mediated gene editing, allow for the specific depletion or knockout of the target protein. By comparing the cellular phenotype of genetic depletion with that of pharmacological inhibition using a compound like LDN-209929 dihydrochloride, researchers can gain greater confidence that the observed effects of the compound are indeed due to its interaction with the intended target, in this case, Haspin kinase.

Genome-wide CRISPR/Cas9 screens have become a powerful tool for identifying genes that modulate the response to a particular drug. nih.govnih.gov In such a screen, a library of guide RNAs targeting every gene in the genome is introduced into a population of cells. These cells are then treated with the compound of interest, such as LDN-209929 dihydrochloride. By sequencing the guide RNAs present in the surviving cell population, it is possible to identify genes whose knockout confers either sensitivity or resistance to the compound. nih.gov This can reveal not only the primary target of the drug but also other proteins or pathways that functionally interact with the target or are involved in compensatory mechanisms.

For instance, if knocking out a particular gene sensitizes cells to LDN-209929 dihydrochloride, it might suggest that this gene product acts in a parallel pathway that promotes cell survival when Haspin kinase is inhibited. Conversely, if a knockout confers resistance, the gene might be involved in the drug's mechanism of action or in a pathway that becomes essential for cell viability upon Haspin inhibition.

The table below provides a hypothetical example of the types of "hits" that could be identified in a CRISPR/Cas9 screen with LDN-209929 dihydrochloride, indicating genes that, when knocked out, alter the cellular response to the inhibitor.

Table 2: Hypothetical Results from a CRISPR/Cas9 Screen for Modulators of LDN-209929 Dihydrochloride Response This table is a representative example and does not reflect actual experimental results.

GeneEffect of KnockoutPotential Implication
Haspin (GSG2)ResistanceConfirms on-target activity
TP53SensitivityInvolvement of p53 pathway in response to mitotic stress
MDC1ResistancePotential role in a parallel DNA damage response pathway
PLK1SensitivitySynergistic interaction with Polo-like kinase 1 inhibition

Comparative Studies and Analog Development

Comparison with Other Haspin Inhibitors

LDN-209929 dihydrochloride (B599025) belongs to a class of ATP-competitive inhibitors and its profile is best understood in comparison to other well-characterized Haspin inhibitors like CHR-6494, MU1920, and its own precursor, LDN-192960.

The primary measure of a kinase inhibitor's effectiveness is its potency, often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%. Selectivity, the ability to inhibit the target kinase without affecting other kinases, is equally crucial.

LDN-209929 dihydrochloride exhibits potent inhibition of Haspin kinase with a reported IC50 value of 55 nM. medchemexpress.comtocris.comprobechem.com A key feature of this compound is its high selectivity over the DYRK2 kinase, showing 180-fold greater potency for Haspin. medchemexpress.comtocris.com

CHR-6494 is a particularly potent Haspin inhibitor, with a reported IC50 of 2 nM. probechem.comcsmres.co.uk It is recognized as a first-in-class, highly selective inhibitor for Haspin. csmres.co.uk

MU1920 is another potent and highly selective inhibitor of Haspin kinase, demonstrating an IC50 of 6 nM. probechem.com

LDN-192960 is the precursor to LDN-209929 and acts as a dual inhibitor of Haspin and DYRK2, with IC50 values of 10 nM and 48 nM, respectively. probechem.commedchemexpress.com While potent against Haspin, its significant inhibition of DYRK2 makes it less selective compared to its optimized analog, LDN-209929. medchemexpress.com

Interactive Table: Potency of Haspin Inhibitors

CompoundHaspin IC50 (nM)DYRK2 IC50 (nM)Notes
LDN-209929 dihydrochloride 559900180-fold selective for Haspin over DYRK2. medchemexpress.com
CHR-6494 2Not specifiedHighly potent and selective Haspin inhibitor. probechem.com
MU1920 6Not specifiedPotent and highly selective Haspin inhibitor. probechem.com
LDN-192960 1048Potent dual Haspin/DYRK2 inhibitor. medchemexpress.com

While these compounds are all ATP-competitive inhibitors, their interactions with the kinase and their off-target profiles can differ.

LDN-192960, the parent compound of LDN-209929, was initially identified as a Haspin inhibitor but was found to have significant off-target effects on DYRK and PIM kinase isoforms. researchgate.net A kinase screen of LDN-192960 at a concentration of 10 µM revealed that it potently inhibited five kinases: DYRK2 (IC50 = 2 nM), DYRK3 (IC50 = 19 nM), Haspin (IC50 = 10 nM), DYRK1A (IC50 = 0.10 µM), CLK1 (IC50 = 0.21 µM), and PIM1 (IC50 = 0.72 µM). medchemexpress.com The development of LDN-209929 was specifically aimed at reducing this off-target activity, particularly against DYRK2. The structural modifications leading to LDN-209929 successfully conferred a 180-fold selectivity against DYRK2, a significant improvement over its predecessor. nih.gov

In contrast, inhibitors like CHR-6494 are noted for their high selectivity from the outset. csmres.co.uk The development of such highly selective inhibitors is a key goal in kinase inhibitor research to minimize potential side effects by avoiding the modulation of unintended biological pathways. tandfonline.com

Optimization Studies Leading to LDN 209929 Dihydrochloride

The creation of LDN-209929 dihydrochloride was a deliberate process involving the chemical modification of a known kinase-inhibiting scaffold to improve its biological properties.

The acridine (B1665455) scaffold, a three-ring aromatic system, has a history in medicinal chemistry, initially used to derive topoisomerase inhibitors. nih.gov More recently, this scaffold has been explored for its potential as a kinase inhibitor. csmres.co.uknih.gov Researchers have identified acridine derivatives as potential multi-target inhibitors, for example, against VEGFR-2 and Src kinases. nih.gov

The development of LDN-209929 stemmed from a structure-activity relationship (SAR) study of acridine analogs that were found to inhibit both Haspin and DYRK2. nih.gov The synthesis of these analogs generally involves a key step of cyclizing a diphenylamine (B1679370) derivative using phosphorus oxychloride to form the 9-chloroacridine (B74977) core, which can then be further modified. nih.gov This foundational structure provided the basis for creating a library of compounds from which more potent and selective inhibitors could be identified.

The primary strategy to enhance the selectivity of the acridine scaffold for Haspin over DYRK2 involved targeted chemical modifications and analysis of the resulting structure-activity relationships. The SAR study revealed several key structural features necessary for inhibiting both kinases, including the three aromatic rings of the acridine core and a thioether link. nih.gov

However, crucial differences were identified that allowed for the generation of a Haspin-selective inhibitor. The optimization from LDN-192960 to LDN-209929 involved modifications that exploited these differences. While the exact structural changes are detailed in the primary literature, the outcome was a significant reduction in affinity for DYRK2, leading to the 180-fold selectivity observed with LDN-209929. nih.gov This process highlights a common strategy in drug development: starting with a moderately selective or multi-target "hit" compound and systematically modifying its structure to achieve high selectivity for the desired biological target. nih.gov

Future Directions and Unexplored Avenues for Ldn 209929 Dihydrochloride Research

Elucidating Novel Downstream Substrates and Signaling Networks

The primary known substrate of Haspin kinase is Histone H3 at threonine 3 (H3T3). Phosphorylation of H3T3 is a critical event for the centromeric recruitment of the Chromosome Passenger Complex (CPC), including the kinase Aurora B, which is essential for proper chromosome alignment and segregation during mitosis. patsnap.comresearchgate.netmdpi.com Inhibition of Haspin by compounds like LDN 209929 dihydrochloride (B599025) disrupts this process, leading to mitotic errors. patsnap.com

Recent research has begun to uncover additional downstream effects of Haspin activity. For instance, Haspin has been implicated in the phosphorylation of H3.3 at serine 31 (H3.3S31ph), acting downstream of Aurora B in mouse embryonic stem cells. nih.gov This suggests that the signaling network influenced by Haspin may be more complex than previously understood.

Future research should focus on identifying other potential substrates of Haspin kinase. A broader understanding of the signaling pathways modulated by Haspin inhibition with LDN 209929 dihydrochloride is crucial. Proteomic approaches, such as mass spectrometry-based phosphoproteomics, could be employed in preclinical models treated with this compound to identify novel phosphorylation events and downstream signaling cascades affected by the inhibitor. Uncovering these new pathways will be vital in fully understanding the cellular consequences of Haspin inhibition and may reveal new therapeutic opportunities.

Investigating Synergy with Other Preclinical Therapeutic Agents

The potential for synergistic effects between this compound and other anticancer agents is a promising avenue for future research. While direct combination studies with this compound have yet to be reported, preclinical evidence from other Haspin inhibitors suggests a strong rationale for such investigations. Combination therapy is a cornerstone of cancer treatment, often leading to enhanced efficacy and the potential to overcome drug resistance. mdpi.cominsidescientific.com

Studies with other Haspin inhibitors have demonstrated synergistic effects with a variety of other therapeutic agents. For example, the Haspin inhibitor CHR-6494 has shown synergy with mTOR inhibitors in KRAS-driven cancer models. researchgate.netnih.gov This combination was found to induce potent cytotoxic effects and delay tumor growth in xenograft models. nih.gov Furthermore, another Haspin inhibitor, LJ4827, has been shown to have a synergistic anticancer effect when combined with a PLK1 inhibitor. biorxiv.org

Given these findings, it is highly probable that this compound could exhibit similar synergistic properties. Future preclinical studies should explore combinations of this compound with a range of therapeutic agents, including but not limited to:

mTOR inhibitors: Based on the synergy observed with other Haspin inhibitors in KRAS-mutant cancers. researchgate.netnih.gov

MEK inhibitors: To target parallel or downstream pathways in mitogen-activated protein kinase (MAPK) signaling.

PLK1 inhibitors: To target multiple nodes within the mitotic machinery. biorxiv.org

Standard-of-care chemotherapies: To enhance the efficacy of established treatment regimens.

These studies should be conducted across a panel of cancer cell lines with diverse genetic backgrounds to identify patient populations that may benefit most from such combination therapies.

Potential Combination Agent Class Rationale for Synergy with Haspin Inhibition Supporting Evidence with other Haspin Inhibitors
mTOR Inhibitors Potentiates mitotic catastrophe and DNA damage in KRAS-mutant cells.CHR-6494 showed synergistic cytotoxic effects in KRAS-mutant cell lines and delayed tumor growth in xenografts. researchgate.netnih.gov
PLK1 Inhibitors Simultaneous targeting of key mitotic kinases may lead to enhanced mitotic disruption and cell death.LJ4827 demonstrated a synergistic anticancer effect when combined with a PLK1 inhibitor. biorxiv.org
MEK Inhibitors Targeting multiple points in proliferative signaling pathways could prevent compensatory signaling and enhance therapeutic response.Future area of investigation based on common oncogenic pathways.
Chemotherapeutic Agents Haspin inhibition may sensitize cancer cells to the cytotoxic effects of traditional chemotherapy.Haspin inhibitors have been shown to augment the effects of chemotherapy by promoting mitotic catastrophe. nih.gov

Exploring Resistance Mechanisms to Haspin Inhibition in Preclinical Contexts

The development of drug resistance is a major challenge in cancer therapy. mdpi.com While Haspin inhibition has shown promise in overcoming resistance to other targeted therapies, such as RAF/MEK inhibitors, it is crucial to anticipate and understand the potential mechanisms by which cancer cells might develop resistance to Haspin inhibitors like this compound. nih.govnih.gov

General mechanisms of resistance to kinase inhibitors can include mutations in the drug target that prevent inhibitor binding, upregulation of bypass signaling pathways, or increased drug efflux. nih.govwjgnet.comresearchgate.net In the context of mitotic inhibitors, resistance can also arise from alterations in the mitotic checkpoint or changes in microtubule dynamics. nih.govmdpi.comyoutube.com

Future preclinical research should focus on generating and characterizing cell lines with acquired resistance to this compound. This can be achieved through long-term exposure of cancer cell lines to increasing concentrations of the inhibitor. Once resistant clones are established, a multi-omics approach, including genomic, transcriptomic, and proteomic analyses, can be used to identify the molecular changes responsible for the resistant phenotype. Understanding these mechanisms will be critical for developing strategies to overcome or prevent resistance to this compound in a clinical setting.

Development of Advanced In Vivo Models for Mechanistic Studies

To gain a deeper understanding of the in vivo efficacy and mechanisms of action of this compound, the development and utilization of advanced preclinical models are essential. While traditional cell line-derived xenografts are useful, more sophisticated models that better recapitulate the complexity of human tumors are needed.

Patient-Derived Xenografts (PDXs): PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a powerful tool in translational cancer research. nih.govspandidos-publications.comnih.govtaconic.com They have been shown to retain the key histological and genetic characteristics of the original tumor and are more predictive of clinical outcomes. spandidos-publications.com Establishing a panel of PDX models from various cancer types would be invaluable for evaluating the efficacy of this compound in a more clinically relevant context. These models could also be used to identify biomarkers of response and resistance.

Organoid Models: Three-dimensional organoid cultures derived from patient tumors are another promising preclinical model system. nih.govj-organoid.orghuborganoids.nl Organoids can be generated with high efficiency and can be used for high-throughput drug screening. nih.govhuborganoids.nl They also offer the potential to study the effects of this compound on tumor heterogeneity and the tumor microenvironment in a more controlled in vitro setting.

The use of these advanced in vivo and in vitro models will be crucial for detailed mechanistic studies of this compound, helping to bridge the gap between preclinical findings and clinical applications.

Structural Biology and Computational Modeling of Kinase-Inhibitor Interactions

A detailed understanding of the molecular interactions between this compound and the Haspin kinase domain is fundamental for the rational design of next-generation inhibitors with improved potency and selectivity.

Structural Biology: The determination of the co-crystal structure of this compound bound to the ATP-binding pocket of Haspin would provide invaluable insights into its mechanism of inhibition. Such structural information would reveal the specific amino acid residues involved in the interaction and could explain the high selectivity of this compound for Haspin over other kinases like DYRK2. nih.gov While the structure of Haspin in complex with another inhibitor, LJ4827, has been determined, obtaining the structure with LDN 209929 would be highly beneficial for understanding the specific interactions of the acridine (B1665455) scaffold. biorxiv.org

Computational Modeling: In the absence of a co-crystal structure, computational approaches such as molecular docking and molecular dynamics simulations can be employed to predict the binding mode of this compound within the Haspin active site. mdpi.comnih.govmdpi.com These models can generate hypotheses about key interactions that can then be tested experimentally through site-directed mutagenesis. Computational methods are also instrumental in virtual screening for novel chemical scaffolds that could serve as starting points for the development of new Haspin inhibitors. mdpi.com

The integration of structural biology and computational modeling will be a powerful strategy to guide the further optimization of the acridine series of Haspin inhibitors, potentially leading to the development of even more effective therapeutic agents.

Q & A

Q. What are the key physicochemical properties and synthetic considerations for LDN 209929 dihydrochloride?

this compound has a molecular formula of C₁₇H₁₉Cl₃N₂OS and a molecular weight of 405.77 g/mol. Its SMILES notation is C(N)CCSC1=C2C=C(Cl)C=CC2=NC2C1=CC(OC)=CC=2, and it exists as a solid powder under standard conditions . For synthesis, acridine-thiol derivatives are typically used as precursors, with chlorination and methoxy group introduction as critical steps. Characterization requires NMR (¹H/¹³C), HPLC for purity (>98%), and mass spectrometry to confirm molecular identity .

Q. How is this compound identified and quantified in experimental settings?

  • Identification: Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards.
  • Quantification: Employ a calibration curve generated via LC-MS/MS in positive ion mode, using deuterated internal standards to account for matrix effects .
  • Purity validation: Batch-specific Certificates of Analysis (COA) should include residual solvent analysis (e.g., DMSO ≤ 0.1%) and elemental composition verification via combustion analysis .

Advanced Research Questions

Q. How should researchers design cellular assays to evaluate this compound’s kinase inhibition efficacy and specificity?

  • Kinase profiling: Conduct competitive binding assays (e.g., KINOMEscan®) against a panel of 468 kinases at 1 µM to confirm selectivity. Prioritize validating off-target effects on DYRK2 due to its structural similarity to haspin .
  • Cellular IC₅₀ determination: Use mitotic arrest assays in HeLa cells synchronized with nocodazole. Measure histone H3 Thr-3 phosphorylation (pH3T3) via flow cytometry after 24-hour treatment (dose range: 1 nM–10 µM). Normalize data to DMSO controls and fit using a four-parameter logistic model .
  • Controls: Include inactive enantiomers (e.g., (S)-isomer) and structurally related acridine analogs (e.g., LDN-214117) to rule out nonspecific effects .

Q. How can contradictory data on LDN 209929’s selectivity across studies be resolved?

Discrepancies in selectivity profiles (e.g., DYRK2 vs. other CMGC kinases) may arise from differences in assay conditions (ATP concentrations, incubation times) or cellular context (e.g., overexpression systems vs. endogenous kinases). To address this:

  • Replicate experiments under standardized ATP concentrations (1 mM for biochemical assays; physiological 2 mM for cellular assays) .
  • Perform orthogonal validation using CRISPR/Cas9-engineered haspin-knockout cell lines to confirm on-target effects .
  • Apply statistical rigor: Use two-way ANOVA with post-hoc Tukey tests to compare inhibition across kinase families .

Q. What preclinical models are suitable for studying this compound’s antitumor efficacy?

  • In vivo xenografts: Use immunodeficient mice (NSG or nude) implanted with Burkitt’s lymphoma (e.g., Raji cells) or diffuse large B-cell lymphoma (DLBCL) models. Administer LDN 209929 intraperitoneally (10 mg/kg, QD) and monitor tumor volume via caliper measurements.
  • Pharmacokinetics: Collect plasma at 0.5, 2, 6, and 24 hours post-dose. Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) and calculate AUC₀–24 using non-compartmental analysis .
  • Toxicity endpoints: Assess bone marrow suppression (complete blood counts) and liver/kidney function (ALT, BUN, creatinine) .

Q. What methodological precautions are critical when handling this compound in vitro?

  • Stability: Prepare stock solutions in anhydrous DMSO and store at -80°C in single-use aliquots to avoid freeze-thaw degradation. Confirm stability via HPLC before each experiment .
  • Solubility: For aqueous buffers (e.g., PBS), use sonication (30 s pulses) and warm to 37°C to achieve working concentrations ≤10 µM. Precipitates indicate improper formulation .
  • Safety: Follow OSHA guidelines for carcinogen handling (Category 2). Use PPE (nitrile gloves, lab coat) and work in a fume hood. Decontaminate spills with 10% sodium bicarbonate .

Q. How can researchers investigate LDN 209929’s mechanism of action in mitosis?

  • Time-lapse microscopy: Treat HCT116 cells expressing GFP-tagged histone H2B and monitor mitotic progression (prophase to anaphase duration) under 100 nM LDN 209929 .
  • Phosphoproteomics: Perform SILAC-based mass spectrometry on synchronized cells to identify haspin-dependent phosphorylation sites (e.g., CDC20, Aurora B). Validate hits with phospho-specific antibodies .
  • Rescue experiments: Transfect cells with constitutively active haspin (T206E mutant) and assess pH3T3 restoration via Western blot .

Q. What strategies optimize this compound for combination therapy studies?

  • Synergy screening: Use a 6×6 matrix of LDN 209929 (0–1 µM) with standard chemotherapeutics (e.g., doxorubicin, vincristine). Calculate combination indices via CompuSyn software .
  • Sequencing: Pre-treat cells with LDN 209929 (24 hours) followed by paclitaxel to exploit mitotic checkpoint override. Compare apoptosis (Annexin V/PI) to reverse sequencing .
  • Resistance modeling: Generate resistant clones via chronic exposure (3 months, stepwise dose escalation). Perform whole-exome sequencing to identify mutations in haspin’s kinase domain .

Q. How should researchers address batch-to-batch variability in this compound?

  • Quality control: Require suppliers to provide COAs with HPLC chromatograms (≥98% purity), ¹H NMR spectra, and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Bioactivity validation: Include a reference batch in every kinase inhibition assay. Accept ≤15% deviation in IC₅₀ values .
  • Storage monitoring: Test long-term stability (-80°C, 12 months) via accelerated degradation studies (40°C/75% RH, 4 weeks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.